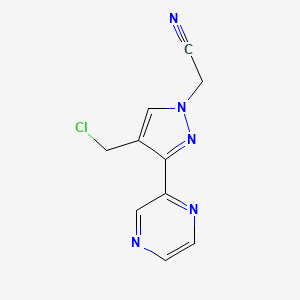
2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the pyrazinyl group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazinyl halide.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst.
Acetonitrile group introduction: This can be achieved through a nucleophilic substitution reaction using acetonitrile and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The compound can be reduced to modify the pyrazole or pyrazinyl rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrazole derivatives.
Oxidation: Products include oxidized pyrazole derivatives with additional functional groups.
Reduction: Products include reduced pyrazole derivatives with modified ring structures.
Scientific Research Applications
2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound can be used in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
2-(4-(bromomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-imidazol-1-yl)acetonitrile: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(4-(chloromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the chloromethyl and pyrazinyl groups on the pyrazole ring
Properties
IUPAC Name |
2-[4-(chloromethyl)-3-pyrazin-2-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDIAZFQFJAYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CCl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)
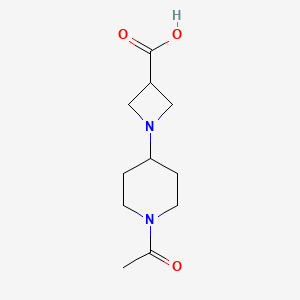
![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)

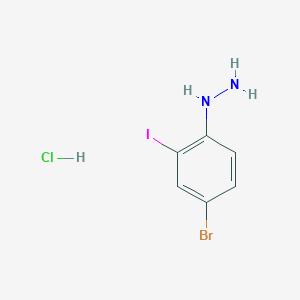
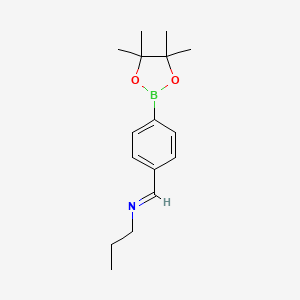
![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)
![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)
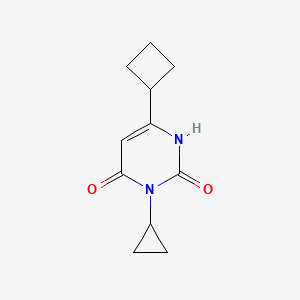


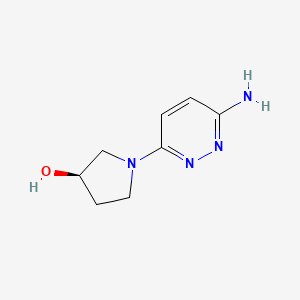
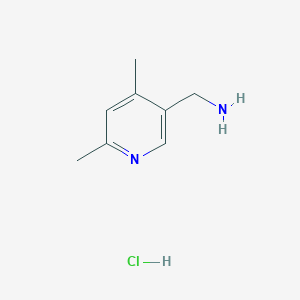
![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
